![molecular formula C16H12Cl3F3N4O B2521435 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone CAS No. 1023821-24-0](/img/structure/B2521435.png)

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

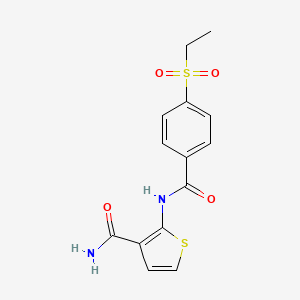

The compound “[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone” is a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification essential to bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H15ClF3N5.ClH/c16-11-8-10 (15 (17,18)19)9-22-13 (11)23-4-6-24 (7-5-23)14-12 (20)2-1-3-21-14;/h1-3,8-9H,4-7,20H2;1H .

Chemical Reactions Analysis

The compound is known to inhibit bacterial Sfp-PPTase, which is involved in a post-translational modification essential to bacterial cell viability and virulence . It has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Antibacterial Activity

This compound has been found to have significant antibacterial activity. It has been shown to inhibit bacterial Sfp-PPTase, a post-translational modification essential to bacterial cell viability and virulence . An advanced analogue of this series, ML267, was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Anti-MRSA Activity

The compound also has antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This makes it a potential candidate for the development of new drugs to combat MRSA infections.

Resistance to E. coli

Chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound could be used to study bacterial resistance mechanisms and develop strategies to overcome them.

Inhibition of Bacterial Growth

The compound has been found to thwart bacterial growth . This could be particularly useful in the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Attenuation of Secondary Metabolism

The compound has been found to attenuate secondary metabolism . This could have implications for the study of bacterial metabolism and the development of drugs that target metabolic pathways.

Potential Use in Drug Development

Given its antibacterial activity and its effects on bacterial metabolism and growth, this compound has potential use in the development of new drugs . Its in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles further demonstrate its potential utility .

Mécanisme D'action

Target of Action

The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence as they catalyze a post-translational modification .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . It binds to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the post-translational modification process, which is crucial for the function of various proteins in the bacterial cell .

Biochemical Pathways

The inhibition of PPTase affects the secondary metabolism of bacteria . PPTases are involved in the activation of carrier proteins in the biosynthetic pathways of various secondary metabolites . Therefore, the inhibition of PPTase can attenuate the production of these metabolites, disrupting the normal metabolic functions of the bacteria .

Pharmacokinetics

It has been demonstrated that this compound has antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it may have favorable pharmacokinetic properties that allow it to reach its target in the bacterial cell without causing significant harm to human cells .

Result of Action

The result of the action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone is the attenuation of secondary metabolism and thwarting of bacterial growth . By inhibiting the function of PPTase, this compound disrupts the normal metabolic functions of the bacteria, which can lead to the inhibition of bacterial growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, efflux mechanisms in bacteria can lead to resistance against this compound . Therefore, the bacterial environment and potential resistance mechanisms can influence the action of this compound .

Safety and Hazards

Propriétés

IUPAC Name |

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3F3N4O/c17-11-7-9(16(20,21)22)8-23-14(11)25-3-5-26(6-4-25)15(27)10-1-2-12(18)24-13(10)19/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZKPUVNHZYQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(N=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)